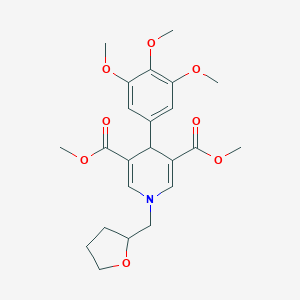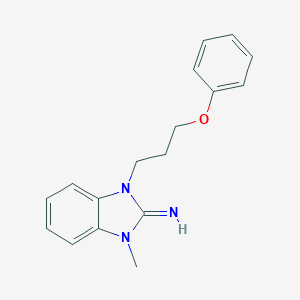
N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-methyl-2-pyridinemethanol and naphthalen-1-ylmethylamine.
Reaction Conditions: The reaction is carried out under inert gas (nitrogen or argon) at room temperature. The reagents are dissolved in a suitable solvent, such as tetrahydrofuran (THF).
Coupling Reaction: The key step involves the coupling of 6-methyl-2-pyridinemethanol with naphthalen-1-ylmethylamine using a coupling agent like triphenylphosphine and diisopropyl azodicarboxylate (DIAD). The reaction mixture is stirred for several hours and monitored by thin-layer chromatography (TLC) to ensure completion.
Purification: The crude product is purified by column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or naphthalene rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of naphthalen-1-ylmethyl ketone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyridine or naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-2-pyridinemethanamine: A related compound with a similar pyridine structure but lacking the naphthalene moiety.
Naphthalen-1-ylmethylamine: Contains the naphthalene moiety but lacks the pyridine ring.
Uniqueness
N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine is unique due to the combination of the pyridine and naphthalene moieties, which may confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.
Eigenschaften
Molekularformel |
C17H16N2 |
|---|---|
Molekulargewicht |
248.32g/mol |
IUPAC-Name |
6-methyl-N-(naphthalen-1-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C17H16N2/c1-13-6-4-11-17(19-13)18-12-15-9-5-8-14-7-2-3-10-16(14)15/h2-11H,12H2,1H3,(H,18,19) |
InChI-Schlüssel |
CIWDBJDPJSIWRA-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NCC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC1=NC(=CC=C1)NCC2=CC=CC3=CC=CC=C32 |
Löslichkeit |
9.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(3-ethoxy-4-methoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379217.png)
![4-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B379219.png)


![11-[2-(benzyloxy)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379223.png)
![11-(6-bromo-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379224.png)
![11-(5-methyl-2-thienyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379227.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(4-isopropylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379231.png)
![11-(2-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379232.png)




![11-(2-naphthyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379239.png)
